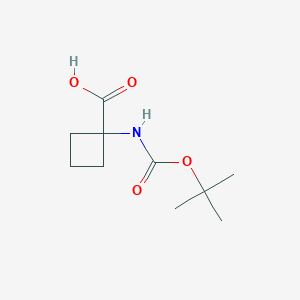

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

概要

説明

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-Boc-1-aminocyclobutanecarboxylic acid is known to interact with two primary targets: the NMDA receptor and the TRPA1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The TRPA1 receptor, on the other hand, is an ion channel located on the plasma membrane of many human and animal cells. This receptor is best known as a sensor for environmental irritants, cold temperatures, and mechanical pressure .

Mode of Action

N-Boc-1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor It also acts as an antagonist of the TRPA1 receptor

Biochemical Pathways

neuronal signaling . By acting as a partial agonist of the NMDA receptor, it may influence the flow of calcium ions into the neuron, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory . By acting as an antagonist of the TRPA1 receptor, it may help to modulate pain and inflammation responses .

Result of Action

The molecular and cellular effects of N-Boc-1-aminocyclobutanecarboxylic acid’s action are likely to be diverse, given its multiple targets. By modulating the activity of the NMDA receptor, it could influence a variety of neuronal functions, including learning and memory, pain perception, and possibly even mood and emotion . Its antagonistic action on the TRPA1 receptor could potentially make it useful in treating conditions characterized by overactivation of this receptor, such as certain types of pain and inflammation .

生化学分析

Biochemical Properties

It is known to be used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . This suggests that it may interact with enzymes such as cathepsins, which are proteases involved in protein catabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Boc-1-aminocyclobutanecarboxylic acid in laboratory settings. It is known to be stable at room temperature .

生物活性

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, often referred to as Boc-cyclobutane-1-carboxylic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C10H16N O4

- Molecular Weight : 214.24 g/mol

- CAS Number : 120728-10-1

- Synonyms : 1-(Boc-amino)cyclobutanecarboxylic acid, n-Boc-1-aminocyclobutanecarboxylic acid

The biological activity of this compound is primarily linked to its role as a substrate in various enzymatic reactions. Notably, it has been studied for its interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as apoptosis and differentiation.

Target Enzymes

- Histone Deacetylases (HDACs) : These enzymes remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and differentiation .

Mode of Action

The compound acts as a competitive inhibitor for HDACs, thus influencing the acetylation status of histones and non-histone proteins. This alteration can lead to changes in gene expression profiles associated with cancer progression and other diseases .

This compound exhibits several biochemical properties that enhance its utility in drug development:

- Stability : The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and can be selectively removed under acidic conditions, facilitating further functionalization.

- Solubility : The compound shows good solubility in organic solvents, which is advantageous for various biochemical assays.

Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications:

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Development of Enzyme Inhibitors :

Data Table: Biological Activity Overview

Future Directions

Ongoing research is exploring the broader therapeutic potential of this compound beyond HDAC inhibition. Future studies may focus on:

- Combination Therapies : Investigating the effects of this compound when used alongside other chemotherapeutic agents to enhance efficacy and reduce resistance.

- Selective Targeting : Optimizing derivatives for selective targeting of specific cancer types while minimizing off-target effects.

科学的研究の応用

Pharmaceutical Development

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties enable the development of drugs that target neurological disorders and other therapeutic areas. The compound's ability to form stable derivatives makes it valuable in drug design.

Case Study : In a study focused on synthesizing new analgesics, researchers utilized this compound to create derivatives that exhibited enhanced efficacy in pain management compared to existing medications .

Biochemical Research

This compound plays a vital role in biochemical studies, particularly concerning amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and mechanisms.

Example Application : Researchers have employed this compound in experiments examining the effects of amino acid derivatives on protein folding and stability, providing insights into cellular function and disease mechanisms .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its defined chemical properties allow for accurate analysis of complex mixtures.

Data Table: Chromatographic Applications

| Technique | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Standard for quantifying amino acids in biological samples |

| Gas chromatography (GC) | Calibration standard for volatile compounds |

Material Science

The compound is also utilized in material science for creating polymers and enhancing material properties such as elasticity and strength. Its chemical structure allows it to act as a modifier or additive in various industrial applications.

Research Insight : A recent study demonstrated that incorporating N-Boc-1-aminocyclobutanecarboxylic acid into polymer matrices improved mechanical properties significantly, making it suitable for applications requiring durable materials .

Food Industry

In the food industry, this compound can be used as a food additive to enhance flavor profiles or act as a preservative, contributing to improved food quality and shelf life.

Application Example : Research has indicated that derivatives of this compound can serve as effective flavor enhancers in processed foods, improving consumer acceptance without compromising safety .

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVVUKFHORPDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363748 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120728-10-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。